3-(2-Oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)oxazolidin-2-one
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Overview
Description
3-(2-Oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is a complex organic compound featuring multiple functional groups, including oxazolidinone, oxadiazole, and thiophene
Preparation Methods
The synthesis of 3-(2-Oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)oxazolidin-2-one typically involves multi-step organic reactions. The synthetic route may include the formation of the oxazolidinone ring, followed by the introduction of the oxadiazole and thiophene groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods would scale up these reactions, optimizing for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole and thiophene groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The molecular pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar compounds include other oxazolidinones, oxadiazoles, and thiophene derivatives. Compared to these, 3-(2-Oxo-2-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)oxazolidin-2-one is unique due to the combination of these functional groups in a single molecule, which may confer distinct chemical and biological properties. Examples of similar compounds include:
Oxazolidinones: Linezolid, an antibiotic.
Oxadiazoles: Furazolidone, an antimicrobial agent.
Thiophene derivatives: Thiophene-2-carboxylic acid, used in organic synthesis.
This compound’s unique structure allows for diverse applications and interactions, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
3-[2-oxo-2-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c20-12(8-19-4-5-22-15(19)21)18-3-1-10(7-18)13-16-14(23-17-13)11-2-6-24-9-11/h2,6,9-10H,1,3-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMAIKVMSHYHMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CN4CCOC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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